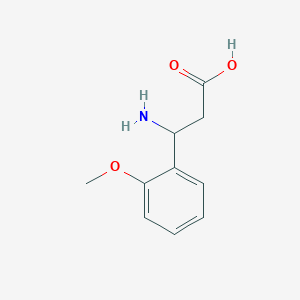

3-Amino-3-(2-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZGIQATDPCZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408605 | |

| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103095-63-2 | |

| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(2-methoxyphenyl)propanoic Acid

This technical guide provides a comprehensive overview of synthetic strategies for 3-Amino-3-(2-methoxyphenyl)propanoic acid, a key building block for researchers, scientists, and professionals in drug development. The document details a plausible enantioselective synthetic route, adapted from established methodologies for analogous compounds, and outlines alternative pathways. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Enantioselective Synthesis via Heck Reaction and Asymmetric Amination

A robust and highly adaptable method for the synthesis of enantiomerically pure β-amino acids involves a Heck reaction followed by a sequence of transformations on a chiral auxiliary. The following protocol is adapted from a validated synthesis of the para-methoxyphenyl isomer and is presented as a viable route to the target ortho-methoxyphenyl compound. This pathway ensures high enantiomeric purity, which is often critical in drug development.

Experimental Protocol

Step 1: Synthesis of (R)-2-tert-Butyl-6-(2-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone

-

To a thick-walled Pyrex pressure tube, add the chiral auxiliary (R)-2-tert-Butyl-2,3-dihydro-4(1H)-pyrimidinone (5.00 g, 23.6 mmol), 2-iodoanisole (5.52 g, 23.6 mmol), diethylamine (2.68 mL, 26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (273 mg, 0.24 mmol).

-

Dissolve the components in 25 mL of dimethylformamide (DMF).

-

Purge the tube with argon, then seal it securely.

-

Suspend the sealed tube in a boiling water bath for 48 hours, ensuring it is protected from light.

-

After 48 hours, cool the tube in liquid nitrogen before carefully opening it to release any developed pressure.

-

The resulting mixture containing the product is carried forward to the next step.

Step 2: Hydrolysis and Purification to yield (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

-

Charge a 125-mL Erlenmeyer flask with 20 mL of tetrahydrofuran (THF) and 20 mL of 95% ethanol.

-

Add the crude product mixture from the previous step.

-

Cool the mixture to between -35°C and -45°C using an acetone-dry ice bath.

-

Stir the mixture and add approximately 0.6 mL of aqueous 9 N hydrochloric acid dropwise until a pH of ~7 is achieved (checked with pH paper).

-

The final product, (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid, can be isolated and purified using standard techniques such as crystallization or chromatography.

Data Presentation: Quantitative Summary

| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | (R)-Pyrimidinone, 2-Iodoanisole | Diethylamine, Pd(PPh₃)₄ | DMF | 100 | 48 | ~85-90 |

| 2 | Crude Product from Step 1 | THF, 95% Ethanol, 9N HCl | THF/Ethanol | -35 to -45 | 1-2 | ~90-95 |

Experimental Workflow Diagram

Alternative Synthetic Routes

While the enantioselective route provides chiral purity, other methods can be employed for the synthesis of the racemic product. These are often simpler, one-pot procedures suitable for initial screening or when enantioselectivity is not a primary concern.

A. Mannich-Type Reaction

The Mannich reaction is a powerful three-component condensation that can produce β-amino carbonyl compounds. For the synthesis of the target acid, an arylaldehyde, malonic acid, and an ammonia source are used in a one-pot reaction.[1]

General Protocol Outline:

-

Combine 2-methoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent (e.g., ethanol).

-

Heat the mixture under reflux for several hours.

-

Upon completion, the reaction is cooled, and the product is precipitated or extracted.

-

Purification is typically achieved through recrystallization.

This method is advantageous due to its operational simplicity and the use of readily available starting materials.

B. Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids.[2][3] While traditionally used for α-amino acids, it can be adapted for β-amino acids. The synthesis proceeds via an aminonitrile intermediate, which is subsequently hydrolyzed.[3][4]

General Protocol Outline:

-

Iminium Formation: 2-methoxybenzaldehyde is reacted with ammonia (or an ammonium salt) to form an iminium ion intermediate.[4]

-

Cyanide Addition: A cyanide source (e.g., KCN, NaCN) attacks the iminium ion to form a β-aminonitrile.

-

Hydrolysis: The nitrile group of the β-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Conclusion

The synthesis of this compound can be achieved through several viable routes. For applications requiring high optical purity, the adapted enantioselective pathway utilizing a chiral auxiliary is recommended. For rapid synthesis of racemic material for initial studies, the one-pot Mannich-type reaction offers an efficient and straightforward alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scalability, cost of reagents, and the need for stereochemical control.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-methoxyphenyl)propanoic acid is a β-amino acid derivative with potential applications in medicinal chemistry and drug development. As with any compound intended for pharmaceutical use, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This technical guide provides a summary of the available data on the physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its characterization and screening.

Data Presentation: Physicochemical Properties

| Physicochemical Property | Predicted Value (for 3-[(3-methoxyphenyl)amino]propanoic acid) | Data Source |

| Molecular Formula | C₁₀H₁₃NO₃ | N/A |

| Molecular Weight | 195.22 g/mol | N/A |

| Boiling Point | 140-145 °C (at 0.2 Torr) | [1] |

| pKa (acid dissociation constant) | 3.58 ± 0.12 | [1] |

| XLogP3 | -2 | [2] |

Note: The XLogP3 value is a computed prediction of the logarithm of the octanol/water partition coefficient, a measure of lipophilicity. A negative value suggests the compound is more soluble in water than in octanol.

Experimental Protocols

To obtain accurate physicochemical data for this compound, the following experimental protocols are recommended.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

A second, slower measurement is performed with a fresh sample, heating at a rate of 1-2 °C/min starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.[3][4]

-

-

Decomposition: For compounds like amino acids that may decompose upon heating, fast scanning calorimetry (FSC) can be employed to determine the melting temperature and enthalpy of fusion by using very high scanning rates to minimize thermal decomposition.[5][6][7]

pKa (Acid Dissociation Constant) Determination

The pKa values indicate the strength of the acidic and basic groups in the molecule and are critical for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer are used.

-

Procedure:

-

The initial pH of the amino acid solution is recorded.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

The pH is recorded after each addition of the titrant, allowing the solution to stabilize.

-

The titration is continued until the pH has passed through the expected equivalence points.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.[8][9][10]

-

Solubility Determination

Solubility in aqueous and organic solvents is a key determinant of a drug's bioavailability and formulation possibilities.

Methodology: Shake-Flask Method

-

System Preparation: A saturated solution of this compound is prepared in the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) by adding an excess of the compound to the solvent.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).[11][12][13]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

-

Phase Pre-saturation: n-Octanol is saturated with water, and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD measurement) is saturated with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. An equal volume of the other pre-saturated phase is added.

-

Equilibration: The biphasic mixture is gently agitated for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases, followed by a period of standing to allow for complete phase separation.[14][15][16]

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[14][15]

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Generalized Screening Cascade for a Novel β-Amino Acid Derivative

Caption: A generalized workflow for evaluating the biological activity of a novel β-amino acid derivative.

Biological Context and Potential Significance

While specific biological activities for this compound have not been reported, the broader class of β-amino acids and their derivatives are of significant interest in medicinal chemistry. They are known to form stable secondary structures in peptides, increasing their resistance to proteolytic degradation.[17] This property makes them valuable building blocks for designing peptide-based drugs with improved pharmacokinetic profiles.

Furthermore, derivatives of structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated promising antimicrobial and anticancer activities.[18][19] These findings suggest that this compound could serve as a scaffold for the development of novel therapeutic agents. The methoxy substituent on the phenyl ring can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity and ADME characteristics. The general screening cascade outlined above provides a roadmap for exploring the therapeutic potential of this and other novel β-amino acid derivatives. The metabolism of amino acids is a key area of interest for therapeutic intervention in diseases such as cancer.[20][21]

Conclusion

This technical guide provides a framework for understanding and determining the physicochemical properties of this compound. While experimental data for this specific molecule is currently limited, the provided protocols offer a clear path for its empirical characterization. The presented workflows for physicochemical testing and biological screening are intended to guide researchers in the systematic evaluation of this and other novel chemical entities. The generation of robust physicochemical data is a critical first step in the journey of a new molecule from the laboratory to a potential therapeutic application.

References

- 1. 3-[(3-METHOXYPHENYL)AMINO]PROPANOIC ACID | 3334-67-6 [m.chemicalbook.com]

- 2. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. thinksrs.com [thinksrs.com]

- 5. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 10. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Amino-3-(2-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-Amino-3-(2-methoxyphenyl)propanoic acid, a molecule of interest in pharmaceutical research. This document outlines the key analytical techniques and methodologies required to confirm the chemical structure of this compound and provides insights into its potential biological significance.

Physicochemical Properties and Structural Information

This compound, identified by the CAS number 103095-63-2, possesses the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .[1][2][3] The structural formula, as confirmed by spectroscopic analysis, is presented below.

| Property | Value | Reference |

| CAS Number | 103095-63-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Melting Point | 209-210 °C | [2] |

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~6.8-7.0 | m | 2H | Ar-H |

| ~4.5 | dd | 1H | CH-NH₂ |

| ~3.8 | s | 3H | OCH₃ |

| ~2.7-2.9 | m | 2H | CH₂-COOH |

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~157 | Ar-C-OCH₃ |

| ~128-130 | Ar-CH |

| ~121 | Ar-CH |

| ~111 | Ar-CH |

| ~55 | OCH₃ |

| ~50 | CH-NH₂ |

| ~40 | CH₂-COOH |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-2400 (broad) | O-H stretch (Carboxylic Acid) |

| 3300-3000 | N-H stretch (Amine) |

| 3100-3000 | C-H stretch (Aromatic) |

| 2950-2850 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1490 | C=C stretch (Aromatic) |

| ~1240 | C-O stretch (Aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular Ion) |

| 178 | [M-NH₃]⁺ |

| 150 | [M-COOH]⁺ |

| 135 | [M-CH₂COOH]⁺ |

| 107 | [C₇H₇O]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound.

Synthesis Protocol (Proposed)

A plausible synthetic route for this compound can be adapted from established methods for related β-amino acids. One common approach is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.

Materials:

-

2-Methoxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A mixture of 2-methoxybenzaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then hydrolyzed by heating with aqueous sodium hydroxide.

-

The resulting solution is acidified with hydrochloric acid to precipitate the desired this compound.

-

The final product is purified by recrystallization.

Characterization Protocols

NMR Spectroscopy:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to assign chemical shifts, determine coupling constants, and integrate peak areas.

FTIR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate.

-

Acquire the FTIR spectrum using a standard spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.

Potential Biological Signaling Pathway

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, related β-amino acid derivatives have been investigated for their neuroprotective properties. A plausible mechanism of action could involve the modulation of neurotrophic factor signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is crucial for neuronal survival and plasticity.[4]

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow for Structure Elucidation

The logical flow for confirming the structure of a synthesized compound involves a series of analytical steps.

Caption: Workflow for the synthesis and structure elucidation of the target compound.

References

In-Depth Technical Guide: DL-3-Amino-3-(2-methoxyphenyl)propionic Acid (CAS 103095-63-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding CAS number 103095-63-2. Detailed experimental protocols and specific biological activity data for this particular compound are not extensively reported in the available scientific literature. The information presented should be used as a general reference, and further experimental validation is necessary for any research or development applications.

Chemical Properties and Identification

DL-3-Amino-3-(2-methoxyphenyl)propionic acid is a non-proteinogenic β-amino acid derivative. Its chemical structure features a methoxy-substituted phenyl group at the β-position of the amino acid backbone. This structural motif makes it a valuable chiral building block in medicinal chemistry and pharmaceutical research.

Table 1: Physicochemical Properties of DL-3-Amino-3-(2-methoxyphenyl)propionic Acid

| Property | Value | Source |

| CAS Number | 103095-63-2 | N/A |

| Molecular Formula | C₁₀H₁₃NO₃ | N/A |

| Molecular Weight | 195.22 g/mol | N/A |

| Melting Point | 209-210 °C | [1][2] |

| Appearance | White to off-white crystalline powder | N/A |

| Synonyms | DL-β-(2-Methoxyphenyl)-β-alanine | N/A |

Synthesis and Manufacturing

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a β-aryl-β-amino acid, which could be adapted for the synthesis of the target compound.

Caption: Generalized synthetic workflow for β-aryl-β-amino acids.

Note on Experimental Protocol: A detailed experimental protocol would require specific information on stoichiometry, reaction conditions (temperature, time), solvent systems, and purification methods (e.g., choice of solvent for recrystallization, chromatographic conditions). Researchers would need to develop and optimize these parameters for the specific synthesis of DL-3-Amino-3-(2-methoxyphenyl)propionic acid.

Potential Uses and Applications in Drug Development

β-amino acids and their derivatives are of significant interest in pharmaceutical research due to their unique structural and biological properties. They can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation.

The primary reported application for DL-3-Amino-3-(2-methoxyphenyl)propionic acid is as a synthetic intermediate or building block in the discovery and development of novel therapeutic agents. Its structural similarity to neurotransmitters suggests its potential utility in the design of compounds targeting the central nervous system. Specifically, this class of compounds has been explored for the development of neuroprotective agents .

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity of DL-3-Amino-3-(2-methoxyphenyl)propionic acid. No quantitative data such as IC₅₀, EC₅₀, or binding affinities for specific molecular targets have been reported in the scientific literature.

While the broader class of β-aryl-β-amino acids has been investigated for various biological activities, including as potential modulators of neurotransmitter receptors, specific information for this compound is absent. Therefore, no signaling pathways can be definitively associated with its mechanism of action.

Hypothetical Target Exploration Workflow

For researchers interested in investigating the biological activity of this compound, a general workflow for target identification and validation is proposed below.

Caption: General workflow for biological activity screening.

Safety and Handling

Based on available Safety Data Sheets (SDS), DL-3-Amino-3-(2-methoxyphenyl)propionic acid should be handled with standard laboratory precautions.

Table 2: Hazard Information

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Conclusion

DL-3-Amino-3-(2-methoxyphenyl)propionic acid (CAS 103095-63-2) is a chemical compound with potential applications as a building block in pharmaceutical research, particularly in the area of neuroprotective agents. While its basic chemical properties are known, there is a notable absence of detailed experimental protocols for its synthesis and, more importantly, a lack of specific data on its biological activity and mechanism of action. This presents an opportunity for researchers in drug discovery to explore the synthesis, characterization, and biological evaluation of this compound and its derivatives to uncover potential therapeutic applications. Any investigation into this compound would require rigorous experimental work to establish its biological profile and potential as a lead structure for drug development.

References

biological activity of 3-Amino-3-(2-methoxyphenyl)propanoic acid

An in-depth analysis of the scientific literature reveals that 3-Amino-3-(2-methoxyphenyl)propanoic acid is primarily recognized for its role as a synthetic intermediate rather than for its intrinsic biological activity. This technical guide will therefore focus on its application as a key building block in the synthesis of pharmacologically active molecules, with a particular emphasis on its use in the development of GABA analogues.

Role in the Synthesis of GABA Analogues

This compound serves as a crucial precursor for the synthesis of various derivatives, most notably γ-amino-β-hydroxybutyric acid (GABOB) esters. These esters are designed as prodrugs to enhance the lipophilicity and bioavailability of GABOB, a metabolite of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The ortho-methoxyphenyl group from the parent compound is a key feature in some of these analogues.

Quantitative Data on a Key Derivative: GABOB-OM

While quantitative data on the direct is not available, its derivative, GABOB-OM (γ-amino-β-hydroxybutyric acid ortho-methoxyphenyl ester), has been studied.

| Compound | Assay | Result (IC50) | Species |

| GABOB-OM | Inhibition of [3H]GABA uptake | 130 µM | Rat |

| GABOB-OM | Inhibition of GAD activity | > 1 mM | Rat |

| GABOB-OM | Inhibition of GABA-T activity | > 1 mM | Rat |

-

GAD: Glutamate Decarboxylase

-

GABA-T: GABA Transaminase

-

IC50: Half maximal inhibitory concentration

Experimental Protocols

General Synthesis of GABOB-OM from this compound

The synthesis of GABOB-OM from its precursor involves several key steps. The following is a generalized protocol based on common organic synthesis techniques:

-

Protection of the Amino Group: The amino group of this compound is typically protected, for example, with a phthaloyl group, to prevent unwanted side reactions.

-

Activation of the Carboxylic Acid: The carboxylic acid group is activated to facilitate the formation of an ester linkage. This can be achieved using reagents like thionyl chloride or by forming an acyl chloride.

-

Esterification: The activated carboxylic acid is reacted with the desired alcohol, in this case, ortho-methoxyphenol, to form the ester.

-

Deprotection: The protecting group on the amino group is removed to yield the final product, GABOB-OM.

-

Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

In Vitro Evaluation of GABOB-OM

The biological activity of GABOB-OM is typically assessed through a series of in vitro assays:

-

[3H]GABA Uptake Assay:

-

Synaptosomes are prepared from rat brain tissue.

-

The synaptosomes are incubated with [3H]GABA (a radiolabeled form of GABA) in the presence and absence of varying concentrations of the test compound (GABOB-OM).

-

The uptake of [3H]GABA into the synaptosomes is measured using a scintillation counter.

-

The IC50 value is calculated, representing the concentration of the compound that inhibits 50% of the [3H]GABA uptake.

-

-

GAD and GABA-T Activity Assays:

-

Enzyme preparations of Glutamate Decarboxylase (GAD) and GABA Transaminase (GABA-T) are obtained from rat brain homogenates.

-

The enzymes are incubated with their respective substrates in the presence and absence of the test compound.

-

Enzyme activity is determined by measuring the formation of the product (for GAD, this is GABA; for GABA-T, it is succinic semialdehyde).

-

The concentration of the test compound required to inhibit enzyme activity is determined.

-

Visualizations

Caption: Logical flow from precursor to active compound.

Caption: Generalized workflow for synthesis and evaluation.

An In-depth Technical Guide to 3-Amino-3-(2-methoxyphenyl)propanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-methoxyphenyl)propanoic acid and its derivatives represent a class of synthetic β-amino acids with significant potential in medicinal chemistry and drug development. The presence of the ortho-methoxyphenyl group confers specific steric and electronic properties that can influence biological activity. These compounds are of particular interest in the development of neuroprotective agents, where they may modulate the activity of neurotransmitter systems.[1] This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and experimental evaluation of this class of compounds, based on available scientific literature.

Synthesis of this compound Derivatives

The asymmetric synthesis of β-amino acids is a well-established field, with several methodologies applicable to the preparation of this compound and its analogs. A common and effective approach involves the asymmetric hydrogenation of β-(acylamino)acrylates, which can produce chiral β-amino acid derivatives with high enantioselectivity.

Representative Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a plausible method for the synthesis of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, adapted from established procedures for related compounds.

Step 1: Synthesis of (Z)-methyl 3-(acetylamino)-3-(2-methoxyphenyl)acrylate

-

To a solution of 2-methoxybenzaldehyde (1 equivalent) and methyl 2-(acetylamino)acetate (1.1 equivalents) in toluene, add sodium acetate (0.3 equivalents).

-

Reflux the mixture with a Dean-Stark trap for 12-18 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired acrylate.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the (Z)-methyl 3-(acetylamino)-3-(2-methoxyphenyl)acrylate (1 equivalent) in degassed methanol.

-

Add a chiral rhodium catalyst, such as [Rh(COD)2]BF4 with a chiral phosphine ligand (e.g., TangPhos) (0.01 equivalents).

-

Purge the reactor with hydrogen gas (3-5 times) and then pressurize to 50-100 psi.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Carefully release the hydrogen pressure and concentrate the reaction mixture in vacuo.

-

The crude product, methyl 3-(acetylamino)-3-(2-methoxyphenyl)propanoate, can be purified by chromatography if necessary.

Step 3: Hydrolysis to the Final Product

-

Dissolve the protected amino ester from Step 2 in a mixture of methanol and 6N hydrochloric acid.

-

Reflux the solution for 6-8 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in water and neutralize with a suitable base (e.g., sodium hydroxide or an ion-exchange resin) to precipitate the free amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC to determine the enantiomeric excess (e.e.) of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Biological Activity and Potential Therapeutic Applications

While specific biological data for this compound is limited in the public domain, the broader class of 3-amino-3-arylpropanoic acid derivatives has been investigated for a range of therapeutic applications. The data presented in the following tables are for related analogs and should be considered as indicative of the potential activities of the target compound class.

Antimicrobial Activity of Analogs

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant pathogens.[2]

| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone derivative 7 | S. aureus (MRSA) | 32 | [2] |

| Hydrazone derivative 15 (nitrothiophene) | Gram-positive & Gram-negative bacteria | Promising Activity | [2] |

| Hydrazone derivative 16 (nitrofuran) | Gram-positive & Gram-negative bacteria | Promising Activity | [2] |

| Phenyl-substituted derivative 29 | S. aureus | 16 | [2] |

| 4-NO2 phenyl-substituted derivative 30 | S. aureus, E. faecalis, E. coli | 16, 16, 32 | [2] |

Anticancer Activity of Analogs

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also demonstrated potential as anticancer agents.[3]

| Compound/Analog | Cell Line | Activity | Reference |

| Hydrazone derivative 12 (1-naphthyl) | A549 (lung cancer) | Reduced cell viability to 42.1% | [3] |

| Derivative 20 | A549 (lung cancer) | Reduced cell viability by 50% | [3] |

| Derivative 21 | A549 (lung cancer) | Reduced cell viability by 50% | [3] |

| Derivative 22 | A549 (lung cancer) | Reduced cell viability by 50% | [3] |

| Derivative 29 | A549 (lung cancer) | Reduced cell viability by 50% | [3] |

EP3 Receptor Antagonism of Analogs

Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been identified as potent and selective antagonists of the EP3 receptor, which is a target for various therapeutic areas including pain and inflammation.[4][5]

| Compound/Analog | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |

| Analog with (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine side chain | Data not specified in abstract | Data not specified in abstract | [4] |

| 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs | Data not specified in abstract | Data not specified in abstract | [5] |

Potential Mechanism of Action and Signaling Pathways

The structural similarity of this compound to the neurotransmitter γ-aminobutyric acid (GABA) and its ability to interact with amino acid receptors suggest that its biological effects may be mediated through the modulation of neuronal signaling pathways. While direct evidence for the specific target of this compound is not yet available, a plausible hypothesis involves its interaction with GABA or glutamate receptors.

Hypothetical Signaling Pathway: Modulation of GABAergic Neurotransmission

Given that many β-amino acids and their derivatives are known to interact with GABA receptors, it is conceivable that this compound could act as a modulator of GABAergic signaling. This could involve direct binding to GABA receptors (GABA-A, GABA-B, or GABA-C) or by affecting GABA synthesis, release, or reuptake.

Caption: Hypothetical modulation of GABAergic signaling by this compound derivatives.

Experimental and Logical Workflows

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a chiral this compound derivative.

Caption: General workflow for the synthesis and characterization of chiral this compound.

Workflow for Biological Evaluation

This diagram outlines the logical flow for the biological evaluation of newly synthesized this compound analogs.

Caption: Logical workflow for the biological evaluation of novel this compound analogs.

Conclusion

This compound and its derivatives are a promising class of compounds for drug discovery, particularly in the area of neuroscience. The synthetic methodologies for their chiral synthesis are accessible, and the preliminary data from related analogs suggest a wide range of potential biological activities. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound class. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the chemistry and biology of these intriguing molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Research on 3-Amino-3-(2-methoxyphenyl)propanoic Acid Reveals Limited Data on Specific Therapeutic Targets

A comprehensive review of available scientific literature indicates a significant lack of specific data on the therapeutic targets and pharmacological profile of 3-Amino-3-(2-methoxyphenyl)propanoic acid. While research into structurally similar compounds provides some insight into potential areas of biological activity, direct experimental evidence for the specified molecule is not publicly available at this time. This technical guide summarizes the findings on related propanoic acid derivatives and outlines potential avenues for future investigation into the therapeutic applications of this compound.

Summary of Findings for Structurally Related Compounds

Investigations into analogous chemical structures offer clues to the potential biological activities of this compound. Research on similar molecules has revealed a range of activities, from receptor antagonism to antimicrobial and anticancer effects.

Prostaglandin EP3 Receptor Antagonism

A study on 3-(2-Aminocarbonylphenyl)propanoic acid analogs identified these compounds as potent and selective antagonists of the prostaglandin E receptor 3 (EP3).[1] The EP3 receptor is involved in various physiological processes, including inflammation, pain, and fever, making it a target for anti-inflammatory and analgesic drug development.

Antimicrobial and Antifungal Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial properties.[2] These compounds demonstrated structure-dependent activity against a range of multidrug-resistant bacteria and pathogenic fungi.[2] Similarly, 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[3]

Antioxidant and Anticancer Potential

Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and screened for their antioxidant and anticancer activities.[4] Several of these compounds exhibited significant antioxidant properties, with some showing activity higher than the well-known antioxidant ascorbic acid.[4] Furthermore, these derivatives displayed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.[4]

Enzyme Inhibition

The related compound 2-Methoxycinnamic acid has been identified as a noncompetitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[5] Tyrosinase inhibitors are of interest for the treatment of hyperpigmentation disorders.

Potential Therapeutic Areas for Investigation

Based on the activities of structurally similar molecules, future research into the therapeutic potential of this compound could explore the following areas:

-

Inflammation and Pain: Given the EP3 receptor antagonism of a related analog, investigating the anti-inflammatory and analgesic properties of this compound would be a logical step.

-

Infectious Diseases: The antimicrobial and antifungal activities of similar propanoic acid derivatives suggest that this compound could be a candidate for development as an anti-infective agent.

-

Oncology: The anticancer effects observed with related compounds warrant investigation into the potential of this compound as a cytotoxic or antiproliferative agent.

-

Dermatology: The tyrosinase inhibition by a related cinnamic acid derivative suggests a potential application in treating skin pigmentation disorders.

Experimental Workflow for Target Identification

To elucidate the therapeutic targets of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for target identification and validation.

References

- 1. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methoxycinnamic acid | CAS#:6099-03-2 | Chemsrc [chemsrc.com]

In Silico Modeling of 3-Amino-3-(2-methoxyphenyl)propanoic Acid Interactions: A Technical Guide

Version: 1.0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-Amino-3-(2-methoxyphenyl)propanoic acid and its interactions with potential biological targets. In the absence of extensive experimental data on this specific molecule, this document outlines a systematic and robust computational workflow. This guide details methodologies for ligand and protein preparation, molecular docking, and molecular dynamics simulations to elucidate binding affinities and interaction dynamics. Furthermore, it presents a structured approach to data analysis and visualization, including the generation of signaling pathway and workflow diagrams using Graphviz. The protocols and examples herein are synthesized from established computational chemistry practices and studies on analogous compounds, offering a foundational resource for initiating and conducting computational investigations into the pharmacological potential of novel chemical entities like this compound.

Introduction

This compound is a derivative of propanoic acid with potential applications in pharmaceutical and biochemical research. Its structural similarity to neurotransmitters suggests it may be a valuable scaffold in the development of therapeutics for neurological disorders.[1] In silico modeling offers a powerful, cost-effective, and time-efficient approach to explore the molecular interactions of this compound, predict its biological targets, and guide further experimental validation.

This guide will delineate a comprehensive in silico workflow, from initial molecule preparation to advanced simulation and analysis, providing researchers with a detailed protocol for investigating the interactions of this compound.

Physicochemical Properties and Ligand Preparation

A foundational step in any in silico study is the accurate preparation of the ligand of interest. This involves generating a 3D conformation of this compound and assigning correct chemical properties.

Hypothetical Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound, which are crucial for predicting its pharmacokinetic (ADMET) profile.

| Property | Predicted Value | Significance |

| Molecular Formula | C10H13NO3 | Basic chemical identity |

| Molecular Weight | 195.22 g/mol | Influences absorption and distribution |

| LogP | ~1.5 | Indicates lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 2 | Potential for hydrogen bonding with targets |

| Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding with targets |

| pKa (acidic) | ~4.0 | Ionization state at physiological pH |

| pKa (basic) | ~9.5 | Ionization state at physiological pH |

Ligand Preparation Protocol

-

2D to 3D Conversion: The 2D chemical structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw or MarvinSketch) and converted to a 3D structure.

-

Energy Minimization: The 3D structure is then subjected to energy minimization using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation.

-

Protonation State Determination: The protonation state of the amino and carboxylic acid groups at a physiological pH of 7.4 is determined.

-

Partial Charge Calculation: Gasteiger or AM1-BCC charges are calculated and assigned to each atom of the molecule.

-

File Format Conversion: The prepared ligand structure is saved in a suitable format for docking software (e.g., .pdbqt for AutoDock Vina).

Target Identification and Preparation

Based on the structural features of this compound, potential biological targets can be hypothesized. For the purpose of this guide, we will consider a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for neuroactive compounds.

Protein Preparation Protocol

-

PDB Structure Retrieval: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: Water molecules, co-factors, and existing ligands are removed from the PDB file.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure.

-

Charge Assignment: Appropriate charges are assigned to the protein residues.

-

Structural Refinement: Any missing residues or loops in the protein structure are modeled and the entire structure is energy minimized.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular Docking Protocol

-

Grid Box Generation: A grid box is defined around the active site of the target protein, encompassing the potential binding pocket.

-

Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations of the ligand within the defined grid box.

-

Scoring Function: The binding affinity of each ligand pose is estimated using a scoring function, which typically provides a value in kcal/mol.

-

Pose Analysis: The resulting docking poses are clustered and ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.

Hypothetical Docking Results

The following table presents hypothetical docking results for this compound against a panel of potential targets.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| GPCR A | -8.5 | Asp113, Tyr308, Phe193 | Hydrogen Bond, Pi-Pi Stacking |

| Ion Channel B | -7.2 | Ser245, Trp86 | Hydrogen Bond, Hydrophobic |

| Enzyme C | -6.8 | Arg120, Glu282 | Salt Bridge, Hydrogen Bond |

Molecular Dynamics Simulation

To investigate the stability of the ligand-protein complex and to gain deeper insights into the dynamics of their interaction, molecular dynamics (MD) simulations are performed.

Molecular Dynamics Simulation Protocol

-

System Setup: The docked ligand-protein complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: The entire system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 atm) in a two-step equilibration process (NVT and NPT ensembles).

-

Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns) to collect trajectory data.

-

Trajectory Analysis: The simulation trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable intermolecular interactions like hydrogen bonds.

Hypothetical Molecular Dynamics Results

| Analysis Metric | Result | Interpretation |

| RMSD of Protein Backbone | Stable around 2.5 Å | The protein structure remains stable throughout the simulation. |

| RMSD of Ligand | Stable around 1.8 Å | The ligand remains stably bound in the active site. |

| Average Hydrogen Bonds | 3 | Consistent hydrogen bonding contributes to binding stability. |

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the binding of this compound to a GPCR.

Caption: Hypothetical GPCR signaling pathway.

In Silico Experimental Workflow

The diagram below outlines the sequential workflow for the in silico modeling described in this guide.

Caption: In Silico Modeling Workflow.

Logical Relationships in the Study

This diagram illustrates the logical flow and dependencies of the different components of the in silico study.

Caption: Logical flow of the computational study.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound interactions. By following the detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable preliminary data on the potential biological activity of this compound. The presented methodologies, though based on hypothetical examples, are grounded in established computational practices and provide a solid foundation for future research. The insights gained from such studies are instrumental in guiding lead optimization and reducing the time and cost associated with traditional drug discovery pipelines.

References

A Comprehensive Technical Review of 3-Amino-3-(2-methoxyphenyl)propanoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-methoxyphenyl)propanoic acid is a chiral β-amino acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuroscience. As a structural analog of neurotransmitters, it serves as a valuable building block for the synthesis of novel bioactive compounds. Its unique conformation, featuring an ortho-methoxyphenyl group, makes it a candidate for developing agents that target the central nervous system (CNS).[1] Research suggests its potential application in the development of neuroprotective agents and as a tool for studying neurotransmitter systems, with a particular focus on glutamate receptors.[1] The chiral nature of the molecule is of significant importance, as enantiomerically pure substances are crucial for developing effective drugs with minimal side effects.

This technical guide provides a comprehensive review of the available literature on this compound and its structurally related analogs. Due to the limited volume of published research on the specific biological activity of the ortho-methoxy isomer, this review extends to its closely related positional isomers and derivatives to provide a broader context for its potential applications, synthesis, and mechanisms of action.

Synthesis Protocols

Detailed Methodology: Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propanoic acid[2]

This synthesis involves the use of a chiral auxiliary to establish the desired stereochemistry.

Step A: (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone (1)

-

In an Erlenmeyer flask, dissolve 21.8 g of potassium hydroxide (85% assay, 0.33 mol) in 500 mL of deionized water.

-

Add 50 g of L-asparagine monohydrate (0.33 mol) with stirring.

-

Add 43.6 mL of pivalaldehyde (0.4 mol) with vigorous stirring until the mixture becomes homogeneous.

-

After 6 hours, chill the solution in an ice bath and add 28.0 g of sodium bicarbonate (0.33 mol), followed by 25.8 mL of methyl chloroformate (0.33 mol).

-

Stir vigorously for 1 hour at ice temperature. Add an additional 8.5 g of NaHCO3 (0.11 mol) and 7.5 mL of methyl chloroformate (0.11 mol).

-

Remove the ice bath and allow the solution to warm to room temperature for 2 hours.

-

Precipitate the product by the slow addition of 125 mL of 10% hydrochloric acid (0.44 mol).

-

Collect the resulting solids by vacuum filtration, rinse with 225 mL of ice water, and dry in a vacuum desiccator.

Step B: (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (3)

-

Equip a 1-L, three-necked, round-bottomed flask with two electrodes, a thermometer, and a magnetic stirring bar.

-

Charge the flask with a solution of 60.0 g of heterocycle 1 (0.232 mol) in 620 mL of methanol and 3.2 mL of triethylamine (23.2 mmol).

-

Maintain the temperature at ≤20°C with a circulating water bath while applying a current of 0.60 amp for 26 hours.

-

After the reaction, evaporate the solvent under reduced pressure to yield heterocycle 2 as a syrup, which is used in the next step.

Step C: (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (4)

-

Dissolve compound 3 (5.00 g, 23.6 mmol), 4-iodoanisole (5.52 g, 23.6 mmol), diethylamine (2.68 mL, 26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (273 mg, 0.24 mmol) in 25 mL of dimethylformamide.

-

Transfer the yellow solution to a thick-walled Pyrex pressure tube and purge with argon.

-

Seal the tube and suspend it in a boiling water bath for 48 hours in the dark.

-

Cool the tube in liquid nitrogen before opening.

Step D: (R)-3-Amino-3-(p-methoxyphenyl)propionic acid

-

Charge a 125-mL Erlenmeyer flask with 20 mL of tetrahydrofuran, 20 mL of 95% ethanol, and heterocycle 4 (2.39 g, 9.2 mmol).

-

Stir the mixture and cool to between -35°C and -45°C with an acetone-dry ice bath.

-

Add approximately 0.6 mL of aqueous 9 N hydrochloric acid dropwise until a pH of ~7 is reached.

The following diagram illustrates a generalized workflow for the synthesis and chiral resolution of 3-amino-3-arylpropanoic acids.

Caption: Generalized workflow for synthesis and chiral resolution.

Biological Activity and Potential Mechanisms of Action

While direct pharmacological data for this compound is limited, research on its analogs provides significant insight into its potential biological targets. The primary areas of investigation for this class of compounds are as modulators of GABA and glutamate neurotransmitter systems.

Interaction with GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Its receptors, particularly GABA-B receptors, are a key target for therapeutics aimed at treating conditions like spasticity and certain neurological disorders. Research into analogs of 3-amino-3-phenylpropanoic acid has explored their activity at these receptors. A study on 3-amino-3-(4-chlorophenyl)propanoic acid, a close structural analog, demonstrated weak but specific antagonist activity at the GABA-B receptor.[3][4]

| Compound | Receptor Target | Activity | Potency (pA₂) |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Antagonist | 3.5[3][4] |

| 2-Amino-2-(4-chlorophenyl)ethylphosphonic acid | GABA-B | Antagonist | 3.8[3][4] |

| 2-Amino-2-(4-chlorophenyl)ethanesulfonic acid | GABA-B | Antagonist | 4.0[3][4] |

| Table 1: GABA-B receptor activity of 3-Amino-3-phenylpropanoic acid analogs. |

The antagonist activity, although weak, confirms that this molecular scaffold can interact with the GABA-B receptor. This suggests that this compound could also possess activity at this target, which would require experimental validation.

GABA-B receptors are G-protein coupled receptors that, upon activation, lead to downstream inhibitory effects, including the opening of potassium channels and the inhibition of calcium channels. The diagram below illustrates the canonical GABA-B signaling pathway and the potential point of intervention for an antagonist.

Caption: Potential action of an analog at the GABA-B receptor.

Interaction with Glutamate Receptors

Several sources suggest that this compound and its derivatives are valuable tools for studying glutamate receptor systems.[1] Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors (e.g., AMPA, NMDA, and kainate receptors) are implicated in numerous neurological functions and diseases. While specific binding affinities or functional data for the title compound are not available, its structural similarity to glutamate suggests it could act as a ligand for these receptors. Designing molecules that can selectively target subtypes of glutamate receptors is a major goal in drug development for neurological disorders.

Other Biological Activities of Related Scaffolds

Research into derivatives of structurally similar amino propanoic acids has revealed a wider range of potential biological activities. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for antimicrobial and anticancer properties.[5][6]

| Compound ID | Substituent Group | Activity | Target/Assay | IC₅₀ / MIC (µg/mL) |

| 20 | 2-Furyl | Anticancer | A549 Cell Viability | < 50[5] |

| 20 | 2-Furyl | Antioxidant | DPPH Radical Scavenging | -[5] |

| 15 | Nitrothiophene | Antibacterial | S. aureus, E. coli | -[6] |

| 16 | Nitrofurane | Antibacterial | S. aureus, E. coli | -[6] |

| Table 2: Anticancer and antimicrobial activities of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. Note: Specific IC₅₀/MIC values were not provided in the abstract, but compounds were identified as the most promising candidates.[5][6] |

This research indicates that the 3-aminopropanoic acid scaffold is versatile and can be modified to target a range of biological systems beyond the CNS.

Experimental Workflow for Compound Evaluation

The development of a novel compound from synthesis to biological characterization follows a structured workflow. The diagram below outlines a typical experimental pipeline for a compound like this compound, based on the types of studies conducted on its analogs.

Caption: A typical workflow for drug discovery.

Conclusion

This compound is a promising chiral building block for medicinal chemistry, with clear potential for the development of CNS-active agents. While direct biological data on this specific isomer is scarce in the public domain, the available literature on its analogs strongly suggests that its primary targets are likely to be neurotransmitter receptors, such as GABA-B and various glutamate receptor subtypes. The antagonist activity of a chloro-substituted analog at the GABA-B receptor provides a tangible starting point for further investigation. Moreover, the demonstrated versatility of the broader 3-aminopropanoic acid scaffold in yielding compounds with anticancer and antimicrobial properties highlights the potential for diverse therapeutic applications through targeted chemical modification. Future research should focus on the direct biological evaluation of enantiomerically pure this compound to elucidate its specific receptor binding affinities, functional activities, and potential as a therapeutic agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Amino-3-(2-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-3-(2-methoxyphenyl)propanoic acid in various sample matrices. The protocols described below are based on established analytical techniques for similar compounds and are intended as a starting point for method development and validation.

Introduction

This compound is an amino acid derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds containing a chromophore, such as the methoxyphenyl group in the target analyte.[1] This method is suitable for routine analysis and quality control.

Quantitative Data Summary

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | < 2.0% |

Experimental Protocol

a. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 10 µL of an appropriate internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the HPLC system.

b. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

UV Detection Wavelength: 272 nm (based on the absorbance of the methoxyphenyl group).[1]

-

Injection Volume: 10 µL

Workflow Diagram

Caption: HPLC-UV analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of the analyte in complex biological matrices.[2][3] This technique can be performed with or without derivatization.

Quantitative Data Summary

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Accuracy (% Recovery) | 99.1% - 102.5% |

| Precision (%RSD) | < 5.0% |

Experimental Protocol

a. Sample Preparation (without derivatization)

-

To 50 µL of plasma, add 10 µL of an isotopically labeled internal standard solution.

-

Perform protein precipitation by adding 150 µL of methanol containing 0.1% formic acid.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Dilute the supernatant 1:1 with water.

-

Inject 5 µL into the LC-MS/MS system.

b. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: HILIC or C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Analyte: Precursor ion (e.g., m/z 196.1) -> Product ion (e.g., m/z 179.1, corresponding to loss of NH3)

-

Internal Standard: To be determined based on the chosen standard.

-

Workflow Diagram

Caption: LC-MS/MS analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility.[4][5]

Quantitative Data Summary

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (%RSD) | < 10.0% |

Experimental Protocol

a. Sample Preparation and Derivatization

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

-

Dry the extract completely under a stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of acetonitrile.

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

-

Cool to room temperature.

-

Inject 1 µL into the GC-MS system.

b. GC-MS Conditions

-

GC System: Gas chromatograph with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 280°C at 15°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Workflow Diagram

Caption: GC-MS analysis workflow.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis of bulk material or formulations, HPLC-UV provides a reliable and cost-effective solution. For bioanalytical applications requiring high sensitivity, LC-MS/MS is the method of choice. GC-MS offers an alternative approach, particularly when dealing with less polar matrices, but requires a derivatization step. All methods presented here should be fully validated according to the relevant regulatory guidelines before implementation.

References

- 1. 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride (1185301-45-4) for sale [vulcanchem.com]

- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 3. lcms.cz [lcms.cz]

- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

Application Note: NMR Spectroscopic Analysis of 3-Amino-3-(2-methoxyphenyl)propanoic Acid and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(2-methoxyphenyl)propanoic acid and its derivatives are a class of compounds with significant potential in medicinal chemistry and drug development. Their structural similarity to β-amino acids and the presence of the methoxyphenyl group make them interesting candidates for targeting various biological pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. This application note provides a detailed overview of the NMR spectroscopic analysis of the title compound and its derivatives, including representative data and standardized protocols for sample preparation and data acquisition.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. This data is predicted based on the analysis of structurally similar compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | 4.2 - 4.4 | dd | 8.0, 6.0 |

| Hβ | 2.7 - 2.9 | m | - |

| Ar-H (H3', H4', H5', H6') | 6.8 - 7.4 | m | - |

| OCH₃ | 3.8 - 3.9 | s | - |

| NH₂ | 7.5 - 8.5 (broad) | s | - |

| COOH | 10.0 - 12.0 (broad) | s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C=O | 172.0 - 175.0 |

| C1' (Ar-C-O) | 155.0 - 158.0 |

| C2' (Ar-C-CH) | 128.0 - 132.0 |

| C3', C4', C5', C6' | 110.0 - 130.0 |

| Cα | 50.0 - 55.0 |

| Cβ | 38.0 - 42.0 |

| OCH₃ | 55.0 - 56.0 |

Solvent: DMSO-d₆

Experimental Protocols

I. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[4][5][6][7]

Materials:

-

This compound or its derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[4]

-

High-quality 5 mm NMR tubes.[8]

-

Vortex mixer.

-

Internal standard (optional, e.g., TMS for organic solvents).[4]

Procedure:

-

Weigh the desired amount of the compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][6]

-

Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if solubility is an issue, but care should be taken to avoid degradation.

-

If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5][7] This prevents distortion of the magnetic field homogeneity.[5]

-

Ensure the final sample height in the NMR tube is between 4 and 5 cm.

-

Cap the NMR tube securely and label it clearly.

-

If an internal standard is required for precise chemical shift referencing, a small amount of TMS (or a suitable alternative for the solvent used) can be added.[4]

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.[9] These parameters may need to be optimized for specific molecules or concentrations.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 or 500 MHz |

| Pulse Program | Standard 1D pulse sequence (e.g., zg30) |

| Spectral Width (SW) | 12-16 ppm |

| Acquisition Time (AQ) | 2-4 seconds |

| Relaxation Delay (D1) | 1-5 seconds |

| Number of Scans (NS) | 8-16 (can be increased for dilute samples) |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 or 125 MHz |

| Pulse Program | Proton-decoupled pulse sequence (e.g., zgpg30) |

| Spectral Width (SW) | 0-220 ppm |

| Acquisition Time (AQ) | 1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds |

| Number of Scans (NS) | 1024 or more (due to the low natural abundance of ¹³C) |

| Temperature | 298 K |

Data Processing and Interpretation

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale. For samples in deuterated chloroform, the residual solvent peak at 7.26 ppm can be used as a reference. For other solvents, refer to standard chemical shift tables. If an internal standard like TMS was used, set its peak to 0 ppm.[10]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in the molecule.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecular structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for more complex derivatives to aid in unambiguous assignments.

Visualization

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of small molecules like this compound and its derivatives.

Caption: General workflow for NMR analysis.